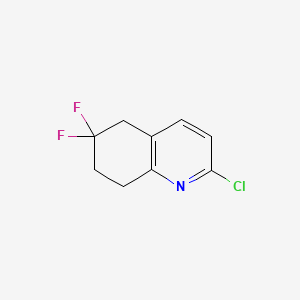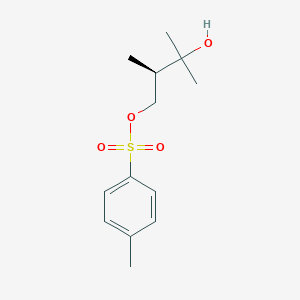
copper;nickel
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper-nickel, also known as cupronickel, is an alloy composed primarily of copper and nickel, with the copper content typically ranging from 60% to 90%. This alloy is known for its excellent resistance to corrosion, particularly in seawater, making it valuable for marine applications. Cupronickel is also used in various industrial and decorative applications due to its strength, workability, and aesthetic appeal .
Preparation Methods
Synthetic Routes and Reaction Conditions
Copper-nickel alloys can be synthesized through several methods, including the flow-levitation method and vacuum sintering of powder. The flow-levitation method involves the direct preparation of copper-nickel nanoparticles, which are then sintered to form bulk nanocrystals. This method allows for the production of high-purity copper-nickel nanocrystals with uniform size distribution .
Industrial Production Methods
In industrial settings, copper-nickel alloys are typically produced by melting and casting processes. The raw materials, copper and nickel, are melted together in a furnace and then cast into the desired shapes. The alloy can also be produced through powder metallurgy, where powdered copper and nickel are mixed and then sintered at high temperatures to form a solid alloy .
Chemical Reactions Analysis
Types of Reactions
Copper-nickel alloys undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the alloy’s composition and the presence of other elements such as iron and manganese.
Common Reagents and Conditions
Oxidation: Copper-nickel alloys can oxidize when exposed to air or oxygen at high temperatures, forming a protective oxide layer that enhances corrosion resistance.
Reduction: Reduction reactions can occur in the presence of reducing agents such as hydrogen gas, which can reduce oxides back to the metallic state.
Substitution: Substitution reactions involve the replacement of one metal ion with another in the alloy, which can alter its properties.
Major Products Formed
The major products formed from these reactions include various oxides and reduced metallic forms. For example, the oxidation of copper-nickel alloys can produce copper oxide and nickel oxide, while reduction reactions can regenerate the metallic alloy .
Scientific Research Applications
Copper-nickel alloys have a wide range of scientific research applications:
Mechanism of Action
The mechanism by which copper-nickel alloys exert their effects is multifaceted:
Antimicrobial Activity: Copper ions released from the alloy generate reactive oxygen species (ROS), which damage microbial cell membranes and DNA, leading to cell death.
Catalytic Activity: Copper-nickel nanoparticles act as catalysts by providing active sites for chemical reactions, enhancing reaction rates and selectivity.
Corrosion Resistance: The formation of a protective oxide layer on the surface of the alloy prevents further oxidation and corrosion, particularly in marine environments.
Comparison with Similar Compounds
Copper-nickel alloys can be compared with other similar compounds such as:
Nickel Silver: An alloy of copper, nickel, and zinc, used primarily for decorative purposes due to its silver-like appearance.
Stainless Steel: An alloy of iron, chromium, and nickel, known for its excellent corrosion resistance and mechanical properties.
Copper-nickel alloys are unique in their combination of high corrosion resistance, good mechanical properties, and antimicrobial activity, making them suitable for a wide range of applications.
Properties
CAS No. |
12357-13-0 |
|---|---|
Molecular Formula |
CuNi |
Molecular Weight |
122.24 g/mol |
IUPAC Name |
copper;nickel |
InChI |
InChI=1S/Cu.Ni |
InChI Key |
YOCUPQPZWBBYIX-UHFFFAOYSA-N |
Canonical SMILES |
[Ni].[Cu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-[Bromo(difluoro)methyl]-4-tert-butylbenzene](/img/structure/B13448934.png)

![2,2-Difluoro-5-azaspiro[3.5]nonane hydrochloride](/img/structure/B13448944.png)
![(E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)piperidine-3-carboxamide](/img/structure/B13448948.png)
![4-[(Phenyl-13C6)-amino]-1-benzyl-4-piperidinecarboxamide](/img/structure/B13448967.png)
![(2R,3R,4R,5R)-4-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-5-[(2S,3R,5S,6R)-5-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal](/img/structure/B13448968.png)

